N'-(2-phenylacetyl)furan-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-phenylacetyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12(9-10-5-2-1-3-6-10)14-15-13(17)11-7-4-8-18-11/h1-8H,9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHHNCFEERPEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 2 Phenylacetyl Furan 2 Carbohydrazide
Established Synthetic Pathways for the Parent Furan-2-carbohydrazide (B108491) Scaffold
The furan-2-carbohydrazide core is a crucial precursor for the synthesis of the title compound. Its preparation is well-documented and typically involves the transformation of furan-2-carboxylic acid or its derivatives.
Approaches via Ester Intermediates
A prevalent and efficient method for synthesizing furan-2-carbohydrazide involves the hydrazinolysis of furan-2-carboxylic acid esters. This two-step process generally begins with the esterification of furan-2-carboxylic acid to produce an intermediate such as ethyl 2-furoate or methyl 2-furoate. This ester intermediate is then reacted with hydrazine (B178648) hydrate (B1144303), leading to the formation of furan-2-carbohydrazide.
For instance, ethyl naphtho[2,1-b]furan-2-carboxylate, a related furan (B31954) ester, is converted to its corresponding carbohydrazide (B1668358) by refluxing with hydrazine hydrate in ethanol (B145695). nih.govvjol.info.vn This reaction is often catalyzed by a small amount of a mineral acid like concentrated hydrochloric acid to enhance the reaction rate. nih.govvjol.info.vn Similarly, the synthesis of benzofuran-2-carbohydrazide is achieved by reacting ethyl benzofuran-2-carboxylate with hydrazine hydrate. derpharmachemica.com The reaction progress can be monitored by techniques such as thin-layer chromatography. derpharmachemica.com
The general reaction scheme for this approach is as follows:
Furan-2-carboxylic acid ester + Hydrazine hydrate → Furan-2-carbohydrazide + Alcohol
This method is widely adopted due to the commercial availability of starting materials and generally high yields of the desired carbohydrazide.
Condensation Reactions in Hydrazide Synthesis
Condensation reactions provide another versatile route to furan-2-carbohydrazide and its derivatives. One such method involves the reaction of 2-furoyl chloride with hydrazine hydrate. chemicalbook.com This reaction is a direct and rapid way to form the hydrazide bond.
Another documented condensation approach is the reaction of furan-2-carboxamide with acetone (B3395972) azine in the presence of water at elevated temperatures (100-120 °C). chemicalbook.com This process yields furan-2-carbohydrazide after a workup that includes distillation and recrystallization. chemicalbook.com
Furthermore, furan-2-carbohydrazide can be a participant in subsequent condensation reactions. For example, it can be reacted with various aldehydes and ketones to form hydrazone derivatives. researchgate.net The reaction of furan-2-carbohydrazide with 2-fluorobenzaldehyde (B47322) in refluxing ethanol, for instance, yields (E)-N′-(2-fluorobenzylidene)furan-2-carbohydrazide. google.com These reactions highlight the utility of the parent hydrazide as a building block for more complex molecules.
Targeted Synthesis of N'-(2-phenylacetyl)furan-2-carbohydrazide
The specific synthesis of this compound involves the acylation of the parent furan-2-carbohydrazide with a phenylacetyl synthon. The most direct method is the reaction of furan-2-carbohydrazide with phenylacetyl chloride. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
A closely related synthesis is that of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide, where naphtho[2,1-b]furan-2-carbohydrazide (B1303883) is treated with chloroacetyl chloride in glacial acetic acid at room temperature. ijpcbs.com This reaction proceeds smoothly to yield the corresponding N'-acylated product. ijpcbs.com By analogy, the reaction of furan-2-carbohydrazide with phenylacetyl chloride would be expected to proceed under similar mild conditions, likely in an appropriate solvent to facilitate the reaction and subsequent isolation of the product.
The synthesis can be represented by the following reaction:
Furan-2-carbohydrazide + Phenylacetyl chloride → this compound + HCl
An alternative, though less direct, approach could involve the reaction of furan-2-carbohydrazide with phenylacetic acid in the presence of a coupling agent. However, the use of the more reactive phenylacetyl chloride is generally preferred for its higher efficiency. The synthesis of phenylacetyl chloride itself is readily achieved from phenylacetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdma.chvaia.com
Derivatization Strategies and Analogue Generation
The modular nature of this compound allows for extensive derivatization at two key positions: the furan ring and the phenylacetyl moiety. These modifications are crucial for exploring structure-activity relationships in various applications.
Modifications at the Furan Ring
The furan ring is amenable to various chemical transformations, allowing for the introduction of a wide range of substituents.
Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, although its sensitivity to strong acids requires the use of mild conditions. nih.gov For example, 5-aryl-furan-2-carboxaldehydes can be synthesized and subsequently used to create more complex furan derivatives. nih.gov
Condensation Reactions: The parent furan-2-carbohydrazide can be derived from furan-2-carboxaldehyde, which itself can be a starting point for modifications. For instance, furan-2-carbaldehyde can undergo condensation reactions with various active methylene (B1212753) compounds.
Ring Opening and Rearrangement: Under certain conditions, the furan ring can undergo ring-opening reactions, providing a pathway to different classes of compounds. researchgate.net For example, the decyclization of substituted 2-[2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides can be achieved using alcohols. researchgate.net
A summary of potential modifications at the furan ring is presented in the table below.
| Modification Type | Reagents and Conditions | Resulting Structure |
| Arylation | Reaction with diazonium salts | 5-Aryl-furan-2-carbohydrazide derivatives |
| Nitration | Acetyl nitrate (B79036) at low temperatures | Nitro-furan-2-carbohydrazide derivatives |
| Halogenation | N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) | Halo-furan-2-carbohydrazide derivatives |
Substituent Variations on the Phenylacetyl Moiety
The phenylacetyl moiety offers a versatile handle for introducing structural diversity. This can be achieved by starting with appropriately substituted phenylacetic acids.
Synthesis of Substituted Phenylacetic Acids: A variety of substituted phenylacetic acids are commercially available or can be synthesized through established methods. For instance, 2,5-dimethylphenylacetic acid can be prepared from p-xylene (B151628) through a multi-step synthesis involving chloromethylation, cyanation, and hydrolysis. google.com Similarly, para-substituted phenylacetic acids with electron-withdrawing or weakly electron-donating groups can be synthesized and subsequently converted to the corresponding phenylacetyl chlorides. rsc.org
Reaction with Substituted Phenylacetyl Chlorides: Once the desired substituted phenylacetyl chloride is obtained, it can be reacted with furan-2-carbohydrazide using the method described in section 2.2 to generate a library of analogues with diverse substituents on the phenyl ring.
Modification of the Acetyl Linker: Further derivatization can be achieved by modifying the acetyl linker itself. For example, the synthesis of N'-[(4-methoxyanilino)acetyl]naphtho[2,1-b]furan-2-carbohydrazide is accomplished by reacting N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide with 4-methoxyaniline. ijpcbs.com This demonstrates that the methylene group of the acetyl moiety can be functionalized, allowing for the attachment of various amine nucleophiles.
The following table outlines strategies for varying substituents on the phenylacetyl moiety.
| Modification Strategy | Key Intermediate | Example Reaction |
| Ring Substitution | Substituted Phenylacetic Acid/Chloride | Furan-2-carbohydrazide + 4-Nitrophenylacetyl chloride |
| Linker Functionalization | N'-(2-chloro-2-phenylacetyl)furan-2-carbohydrazide | Reaction with various primary or secondary amines |
Heterocyclic Ring Incorporations and Hydrazone Formation
The core structure of this compound, featuring a reactive hydrazide moiety, serves as a versatile scaffold for the synthesis of more complex heterocyclic systems and hydrazone derivatives. The condensation of the terminal -NH2 group of the hydrazide with various carbonyl compounds is a primary route to novel molecular architectures.
Hydrazones are readily formed by the reaction of carbohydrazides with aldehydes or ketones. dergipark.org.tr This classic condensation reaction typically involves refluxing the carbohydrazide and the carbonyl compound in a suitable solvent, such as ethanol. researchgate.netnih.gov The resulting hydrazones are characterized by the presence of the azomethine (-C=N-NH-) group. dergipark.org.tr For instance, the reaction of furan-2-carbohydrazide with 2-fluorobenzaldehyde in refluxing ethanol yields (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide. nih.gov Similarly, condensation with 2-hydroxybenzaldehyde produces (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide. researchgate.net These reactions highlight the general reactivity of the carbohydrazide group, which is directly applicable to this compound for the synthesis of a diverse library of hydrazone derivatives.
The hydrazide functionality is also a key precursor for the construction of various five- and six-membered heterocyclic rings, which are prevalent in pharmacologically active compounds. mdpi.com These cyclization reactions often proceed through an initial hydrazone formation, followed by an intramolecular cyclization, or via reaction with bifunctional reagents.
One common transformation is the synthesis of 1,3,4-oxadiazoles. While a direct attempt to synthesize a 1,3,4-oxadiazole (B1194373) from benzofuran-2-carbohydrazide and 4-fluorobenzaldehyde (B137897) in acetic anhydride (B1165640) unexpectedly yielded N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide, this highlights the nuanced reactivity that can be exploited in synthesis. vjol.info.vn
Another important class of heterocycles accessible from carbohydrazides are pyrazoles. The reaction of naphtho[2,1-b]furan-2-carbohydrazide with chalcones (α,β-unsaturated ketones) in the presence of acetic acid as a catalyst affords 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. nih.gov This reaction proceeds via a Michael addition of the hydrazide to the chalcone, followed by intramolecular cyclization and dehydration.
Furthermore, 1,2,4-triazoles can be synthesized from carbohydrazides. For example, the reaction of benzofuran-2-carbohydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, yields 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol. vjol.info.vn This demonstrates the utility of carbohydrazides as building blocks for sulfur-containing triazoles.
The table below summarizes the types of heterocyclic rings and hydrazones that can be formed from carbohydrazide precursors, a chemistry that is directly translatable to this compound.
| Starting Material Class | Reagent | Resulting Heterocycle/Derivative | Reference |
| Carbohydrazide | Aldehyde/Ketone | Hydrazone | dergipark.org.tr |
| Furan-2-carbohydrazide | 2-Fluorobenzaldehyde | (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide | nih.gov |
| Naphtho[2,1-b]furan-2-carbohydrazide | Chalcone | 2,3-dihydro-1H-pyrazole | nih.gov |
| Benzofuran-2-carbohydrazide | Carbon Disulfide, KOH, Hydrazine Hydrate | 4-amino-1,2,4-triazole-3-thiol | vjol.info.vn |
| Furan-2-carbonyl isothiocyanate | Nitrogen Nucleophiles | Triazines, Pyrimidines, Oxadiazines, etc. | researchgate.net |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of carbohydrazides and their derivatives to minimize environmental impact and enhance safety. These principles focus on the use of non-toxic reagents, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.nettandfonline.com
A significant green approach in the synthesis of this class of compounds involves the replacement of hazardous solvents with greener alternatives. Water has been successfully employed as a solvent for the synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides from indoline-2,3-diones and benzofuran-2-carbohydrazide, offering a simple and clean procedure without the need for an organic solvent or catalyst. derpharmachemica.com Ethanol is another commonly used green solvent, often employed in the synthesis of hydrazones and for recrystallization. researchgate.netnih.govnih.gov
Solvent-free reactions represent another key green chemistry strategy. The synthesis of 1,5-disubstituted carbohydrazones has been achieved by reacting carbohydrazide with various aromatic aldehydes or aliphatic ketones under solvent-free conditions. researchgate.nettandfonline.com This method not only eliminates the need for organic solvents but also often leads to shorter reaction times, high yields, and simpler workup procedures. researchgate.nettandfonline.com
The choice of starting materials is also crucial. Dimethyl carbonate is highlighted as a non-toxic starting material for the synthesis of carbohydrazide, which can then be used to produce carbohydrazones. researchgate.nettandfonline.com This avoids the use of more hazardous reagents.
Furthermore, energy efficiency can be improved through alternative reaction activation methods. While not explicitly documented for this compound, the use of microwave irradiation or ultrasound has been reported for the synthesis of other hydrazones, often leading to significantly reduced reaction times and increased yields. derpharmachemica.com
The application of these green chemistry principles to the synthesis of this compound and its derivatives offers a pathway to more sustainable and environmentally responsible chemical manufacturing. The table below outlines some of the green chemistry approaches applicable to this class of compounds.
| Green Chemistry Principle | Application in Carbohydrazide/Hydrazone Synthesis | Benefits | Reference |
| Use of Greener Solvents | Water or ethanol as reaction medium | Reduced toxicity and environmental impact | researchgate.netnih.govnih.govderpharmachemica.com |
| Solvent-Free Conditions | Direct reaction of carbohydrazide with aldehydes/ketones | Elimination of solvent waste, shorter reaction times, high yields | researchgate.nettandfonline.com |
| Use of Non-toxic Reagents | Dimethyl carbonate as a starting material for carbohydrazide | Avoids hazardous chemicals | researchgate.nettandfonline.com |
| Atom Economy | Condensation reactions for hydrazone formation | High atom efficiency as water is the only byproduct | dergipark.org.tr |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular structure can be confirmed.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of N'-(2-phenylacetyl)furan-2-carbohydrazide is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the phenyl ring, the methylene (B1212753) bridge, and the hydrazide moiety. Based on the analysis of the closely related N'-(2-phenylacetyl)thiophene-2-carbohydrazide, the following proton signals are anticipated ksu.edu.sa:
Hydrazide Protons (NH): Two distinct singlets are expected in the downfield region of the spectrum, likely between δ 10.0 and 11.0 ppm. These signals correspond to the two N-H protons of the carbohydrazide (B1668358) group. In the thiophene (B33073) analog, these peaks were observed at δ 10.20 and δ 10.41 ppm ksu.edu.sa.
Furan Protons: The three protons on the furan ring will appear as multiplets or doublets of doublets, characteristic of a 2-substituted furan. The proton at position 5 (adjacent to the oxygen) is typically the most deshielded, followed by the proton at position 3, and then the proton at position 4. For comparison, in various furan-2-carbohydrazide (B108491) derivatives, these protons resonate in the range of δ 6.5 to 7.8 ppm nih.govchemicalbook.com.
Phenyl Protons: The five protons of the monosubstituted phenyl ring will likely appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm. In the thiophene analog, this multiplet was observed in the range of δ 7.19–7.36 ppm ksu.edu.sa.
Methylene Protons (CH₂): A sharp singlet corresponding to the two protons of the methylene group (-CH₂-) is expected. This signal is anticipated to be in the range of δ 3.5 to 4.0 ppm. For N'-(2-phenylacetyl)thiophene-2-carbohydrazide, this singlet appeared at δ 3.54 ppm ksu.edu.sa.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH (Hydrazide) | 10.0 - 11.0 | Singlet | 2H |
| Furan Protons | 6.5 - 7.8 | Multiplet | 3H |
| Phenyl Protons | 7.2 - 7.4 | Multiplet | 5H |
| CH₂ (Methylene) | 3.5 - 4.0 | Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons of both the furan and phenyl rings, and the methylene carbon. The predicted chemical shifts, based on data from N'-(2-phenylacetyl)thiophene-2-carbohydrazide, are as follows ksu.edu.sa:
Carbonyl Carbons (C=O): Two signals in the downfield region, typically between δ 160 and 175 ppm, are expected for the two carbonyl carbons of the hydrazide moiety. In the thiophene analog, these were observed at δ 161.2 and δ 170.2 ppm ksu.edu.sa.
Furan Carbons: The carbon atoms of the furan ring will exhibit characteristic chemical shifts. The carbon attached to the carbonyl group (C2) and the carbon adjacent to the oxygen atom (C5) are the most deshielded.
Phenyl Carbons: The six carbons of the phenyl ring will produce a set of signals in the aromatic region, typically between δ 125 and 140 ppm. The ipso-carbon (attached to the methylene group) will have a distinct shift. For the thiophene analog, these signals were observed at δ 127.2, 128.8, 128.9, 129.6, 129.7, and 136.3 ppm ksu.edu.sa.
Methylene Carbon (CH₂): A single peak in the aliphatic region, expected around δ 40-45 ppm, corresponds to the methylene carbon. In the thiophene analog, this signal was found at δ 40.9 ppm ksu.edu.sa.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyls) | 160 - 175 |
| Furan Carbons | 110 - 150 |
| Phenyl Carbons | 125 - 140 |
| CH₂ (Methylene) | 40 - 45 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and aromatic C-H bonds. Data from related structures, such as N'-(furan-2-ylmethylene)-2-phenylacetohydrazide, suggest the following key vibrational frequencies nih.gov:
N-H Stretching: A prominent absorption band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibrations of the hydrazide group nih.gov.
Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹, typically in the range of 3050-3150 cm⁻¹, are expected for the C-H stretching vibrations of the furan and phenyl rings nih.gov.
C=O Stretching: Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the amide groups are anticipated in the region of 1640-1680 cm⁻¹ nih.gov. The presence of two carbonyl groups may lead to two distinct peaks or a broad, strong absorption in this region.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and any potential C=N character in the hydrazide linkage will appear in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O-C stretching of the furan ring is expected to produce a strong band around 1000-1300 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3300 | Medium-Strong |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=O Stretch | 1640 - 1680 | Strong |
| C=C and C=N Stretch | 1450 - 1600 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₂N₂O₃), the molecular weight is 244.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 244.
The fragmentation pattern would likely involve the cleavage of the amide bonds and the bond between the methylene group and the phenyl ring. Common fragmentation pathways for hydrazides and aromatic compounds would lead to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments peerj.com.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about the molecular conformation and intermolecular interactions.
Molecular Conformation and Geometry in Crystalline State
In the thiophene analog, the thiophene and phenyl rings are nearly parallel to each other ksu.edu.sa. A similar arrangement would be expected for the furan and phenyl rings in the target compound. The hydrazide linkage is likely to be relatively planar due to delocalization of the lone pairs on the nitrogen atoms with the adjacent carbonyl groups.
The crystal packing is expected to be stabilized by a network of intermolecular hydrogen bonds involving the N-H groups of the hydrazide as donors and the carbonyl oxygen atoms as acceptors. This hydrogen bonding is a common feature in the crystal structures of related hydrazide compounds and plays a crucial role in the formation of their supramolecular architectures researchgate.netmanchester.ac.uk.
Table 4: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Furan Ring | Planar |
| Phenyl Ring | Planar |
| Dihedral Angle (Furan-Phenyl) | Likely to be non-zero |
| Hydrazide Linkage | Relatively Planar |
| Intermolecular Interactions | N-H···O Hydrogen Bonding |
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
In other related furan-2-carbohydrazide derivatives, molecules are linked via bifurcated N—H⋯O(N) hydrogen bonds, also forming one-dimensional chains. nih.gov The packing of these molecules can also be influenced by other, weaker interactions. For instance, Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, has been employed for related structures to explore these interactions. researchgate.net In some cases, molecules can form centrosymmetric dimers connected by intermolecular N−H···S hydrogen bonds in thiourea analogues. researchgate.net The specific nature of the hydrogen bonding and the resulting packing motifs, whether they are chains, dimers, or more complex networks, are crucial in determining the solid-state properties of the compound.
Table 1: Hydrogen Bond Geometry in Structurally Related Compounds
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference Compound |
|---|---|---|---|---|---|---|
| N1—H1N1···O1W | - | 1.967(19) | - | 162.4(16) | -x+1/2, y+1/2, -z+1/2 | N′-(2-phenylacetyl) thiophene-2-carbohydrazide monohydrate |
| N2—H1N2···O1W | - | 2.053(17) | - | 170.4(16) | x, -y+1, z+1/2 | N′-(2-phenylacetyl) thiophene-2-carbohydrazide monohydrate |
| O1W—H1OW···O1 | - | 1.92(2) | - | 169(2) | - | N′-(2-phenylacetyl) thiophene-2-carbohydrazide monohydrate |
Data derived from a closely related thiophene analogue. ksu.edu.sa
Dihedral Angles and Planarity Analysis
The three-dimensional conformation of this compound is defined by the relative orientation of its constituent ring systems and the connecting hydrazide bridge. The planarity of the molecule is significantly influenced by the dihedral angles between the furan and phenyl rings.
In structurally similar compounds, a range of dihedral angles has been observed, indicating varying degrees of planarity. For example, in (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide, the molecule is nearly planar, with a dihedral angle of 16.12 (13)° between the benzene and furan rings. nih.gov This near-planarity is stabilized by an intramolecular O—H⋯N hydrogen bond. nih.gov In contrast, a different analogue, (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide, exhibits a greater deviation from planarity. In this case, the furan ring was found to be disordered over two sites, with the major and minor components forming dihedral angles of 51.9 (6)° and 38.0 (10)°, respectively, with the benzene ring. nih.gov
Table 2: Dihedral Angles in Structurally Related Furan-2-Carbohydrazide Derivatives
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |
|---|---|---|---|
| (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide | Benzene | Furan | 16.12 (13) |
| (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide | Benzene | Furan (major component) | 51.9 (6) |
| (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide | Benzene | Furan (minor component) | 38.0 (10) |
These values are for analogous compounds and provide an indication of the expected conformational properties. nih.govnih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N'-(2-phenylacetyl)furan-2-carbohydrazide.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and stability of molecules like this compound. Theoretical studies on analogous furan-2-carbohydrazide (B108491) derivatives often employ the B3LYP hybrid functional combined with a basis set such as 6-311+G(d,p) to perform geometry optimization and electronic property calculations. manchester.ac.ukmanchester.ac.uk This level of theory has been shown to provide results that correlate well with experimental data for similar compounds. manchester.ac.uk
For this compound, DFT calculations would typically be used to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In related furan (B31954) hydrazone structures, DFT has been successfully used to calculate these values, providing insights into their chemical behavior. mdpi.com
Furthermore, DFT can be used to calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its intermolecular interactions, including potential hydrogen bonding patterns. manchester.ac.uk For instance, in a related compound, (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, DFT calculations helped to explain the stability and geometry, including intermolecular hydrogen bonds. manchester.ac.uk
Table 1: Representative DFT-Calculated Electronic Properties for a Furan-Carbohydrazide Scaffold
| Parameter | Representative Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Characterizes the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 to -2.5 eV | Characterizes the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and stability. |
Note: The values in this table are illustrative and based on typical findings for similar furan-hydrazide structures. Specific values for this compound would require a dedicated computational study.
The conformational flexibility of this compound, particularly around the rotatable single bonds of the hydrazide linkage and the phenylacetyl group, necessitates a thorough conformational analysis. Computational methods are employed to generate a set of possible conformers and identify the most stable, low-energy structures.
The process typically begins with a systematic or stochastic search to generate a diverse pool of conformers. Each of these conformers is then subjected to geometry optimization and energy minimization, often using force fields like MMFF94 or quantum mechanical methods such as DFT. manchester.ac.uk This process identifies the global minimum energy conformer, which represents the most likely structure of the molecule in the gas phase, as well as other low-energy local minima that may be accessible at room temperature. manchester.ac.uk
Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For this compound, DFT calculations can be used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra.
Theoretical vibrational analysis on related furan-2-carbohydrazide derivatives has shown good agreement with experimental FTIR spectra, aiding in the assignment of key vibrational modes. manchester.ac.ukmanchester.ac.uk For example, the calculated stretching frequencies for the N-H and C=O groups are particularly important as their positions can be sensitive to hydrogen bonding. manchester.ac.ukmanchester.ac.uk In a study of a similar compound, a shift in the calculated N-H and C=O vibrational bands was attributed to the formation of intermolecular hydrogen bonds. manchester.ac.uk
In addition to vibrational spectra, NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts for the protons and carbons in the furan ring, phenyl ring, and the hydrazide backbone of this compound can be compared with experimental NMR data to confirm its structure. For related hydrazide hydrazone derivatives, ¹H and ¹³C NMR spectra have been successfully interpreted with the aid of computational data. mdpi.com
Molecular Dynamics Simulations (if specific studies exist for this class)
MD simulations could be employed to understand the conformational dynamics of this compound in different environments, such as in aqueous solution or within a protein binding site. These simulations model the atomic motions over time, providing insights into the flexibility of the molecule and its interactions with solvent molecules. For other hydrazone derivatives, MD simulations have been used to assess the stability of ligand-protein complexes by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. researchgate.netresearchgate.net Such studies also analyze the number and duration of hydrogen bonds formed between the ligand and its target, which is crucial for understanding the stability of their interaction. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is frequently used to understand the potential biological activity of compounds like this compound.
Molecular docking studies on furan-2-carboxamide and hydrazide derivatives have been conducted to investigate their interactions with various protein targets, such as those involved in cancer or microbial infections. nih.govnih.govekb.eg For this compound, a typical docking study would involve preparing the 3D structure of the ligand and a target protein of interest. The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity and identify the most favorable binding poses.
The results of docking studies reveal the specific interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: The hydrazide moiety (-CO-NH-NH-) of this compound contains both hydrogen bond donors (N-H groups) and acceptors (C=O group), which can form crucial interactions with amino acid residues in the protein's active site.
Hydrophobic interactions: The phenyl and furan rings can engage in hydrophobic and π-stacking interactions with nonpolar residues of the target protein.
Van der Waals forces: These are general attractive or repulsive forces between the ligand and the protein.
In docking studies of similar compounds, a network of polar contacts and hydrogen bonds involving the free -NH2 group and carbonyl groups has been observed. nih.gov For example, in a study of benzofuran (B130515) liked thiazole (B1198619) hybrids, π-alkyl interactions between furan and phenyl rings and amino acid residues like LEU, ARG, and VAL were identified. researchgate.net The binding energy, often expressed as a docking score, provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable ligand-protein complex.
Table 2: Common Interacting Residues and Interaction Types for Furan-Hydrazide Scaffolds in Protein Binding Sites
| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |
| Hydrogen Bond | Asp, Glu, Asn, Gln, Ser, Thr, Arg | Carbonyl oxygen, NH groups |
| π-π Stacking | Phe, Tyr, Trp, His | Phenyl ring, Furan ring |
| Hydrophobic/π-Alkyl | Ala, Val, Leu, Ile, Pro | Phenyl ring, Furan ring |
Note: This table presents potential interactions based on the chemical structure of the compound and findings from docking studies on related molecules.
Identification of Key Interacting Residues
The identification of key interacting amino acid residues is achieved through computational techniques like molecular docking, which simulates the binding of a ligand (in this case, this compound) to the active site of a specific biological target, such as a protein or enzyme. This analysis is entirely dependent on the selection of a biological target for which the compound has shown activity. As no studies detailing the molecular docking of this compound into any specific protein target were found, a list of key interacting residues cannot be compiled. Such an analysis would typically yield a data table specifying the amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunair.ac.id These models are valuable for predicting the activity of new, unsynthesized molecules. The development of a QSAR model requires a dataset of structurally related compounds with experimentally measured biological activity against a specific target.
Derivation of Predictive Models for Biological Activity
No QSAR studies that include this compound within their training or test sets have been identified in the available scientific literature. Therefore, no predictive model for its biological activity can be presented. A predictive model is typically expressed as an equation that correlates physicochemical descriptors with activity, but the foundational data for this compound is absent.
Identification of Physicochemical Descriptors Influencing Activity
From a QSAR model, specific molecular properties, or descriptors, that significantly influence the biological activity of the compounds can be identified. researchgate.net These descriptors can be related to various properties, including hydrophobicity (e.g., ClogP), electronics (e.g., HOMO/LUMO energies), and steric effects (e.g., Molar Refractivity). nih.gov Since no QSAR model has been derived for a series of compounds including this compound, it is not possible to identify the specific physicochemical descriptors that govern its activity.
Structure Activity Relationship Sar Analysis
Influence of the Furan (B31954) Ring System on Biological Potency
The furan ring is a common scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Its presence in the N'-(2-phenylacetyl)furan-2-carbohydrazide structure is anticipated to be a significant determinant of its biological efficacy. The furan nucleus is a pharmacologically active entity, and its derivatives have garnered increasing attention for their promising anticancer activities. mdpi.com
The biological potency of furan-containing compounds can be attributed to several factors. The oxygen heteroatom in the furan ring can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors. Furthermore, the aromatic nature of the furan ring allows for π-π stacking interactions, which can further stabilize the binding of the molecule to its target.
In a study on new carbohydrazide (B1668358) derivatives bearing a furan moiety, several compounds were synthesized and evaluated for their anticancer activity against A549 human lung cancer cells. The results, summarized in the table below, highlight the contribution of the furan-containing scaffold to the observed cytotoxicity.
| Compound | Substitution on Phenyl Ring | IC50 (µM) on A549 Cells researchgate.net |
|---|---|---|
| 3a | 4-Nitro | 94.35 |
| 3b | 4-Chloro | 154.71 |
| 3c | 4-Methyl | 342.63 |
| 3d | 2,4-Dichloro | 105.62 |
| 3e | 2-Fluoro-4-nitro | 43.38 |
| 3f | Unsubstituted | 256.12 |
| 3g | 4-Methoxy | >500 |
The data indicates that the furan-carbohydrazide core structure is a viable backbone for developing anticancer agents, with the potency being significantly modulated by the substitutions on the phenyl ring.
Role of the Hydrazide Linkage in Molecular Recognition
The hydrazide linkage (-CO-NH-NH-) is a critical component of this compound, playing a pivotal role in molecular recognition and binding to biological targets. The N-acylhydrazone (NAH) motif is recognized as a versatile and unique structural feature in medicinal chemistry, contributing to the anticancer and anti-inflammatory properties of many compounds. royalsocietypublishing.org
The hydrazide group possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form multiple hydrogen bonds with amino acid residues in the active site of a target protein. researchgate.net This ability to engage in specific hydrogen bonding interactions is often a key determinant of a drug's binding affinity and selectivity.
Moreover, the hydrazide-hydrazone linker offers enhanced hydrolytic stability compared to other linkers, which is a desirable property for drug candidates. researchgate.net This stability ensures that the molecule remains intact long enough to reach its biological target. The flexible nature of the hydrazide linkage also allows the molecule to adopt different conformations, which can be crucial for fitting into a binding pocket. researchgate.net
Effects of Substitutions on the Phenylacetyl Moiety
The influence of various substituents on the phenyl ring on the anticancer activity of furan-carbohydrazide derivatives against the A549 human lung cancer cell line is presented in the table below.
| Substitution Pattern | IC50 (µM) researchgate.net | General Effect |
|---|---|---|
| 2-Fluoro-4-nitro | 43.38 | Strongly activating |
| 4-Nitro | 94.35 | Activating |
| 2,4-Dichloro | 105.62 | Activating |
| 4-Chloro | 154.71 | Moderately activating |
| Unsubstituted | 256.12 | Baseline activity |
| 4-Methyl | 342.63 | Deactivating |
| 4-Methoxy | >500 | Strongly deactivating |
From the data, a clear trend emerges:
Electron-withdrawing groups , such as nitro (NO2) and chloro (Cl), generally enhance the anticancer activity. The compound with a 2-fluoro and 4-nitro substitution (3e) was the most potent, suggesting that a combination of electron-withdrawing and halogen substituents is beneficial. researchgate.net
Electron-donating groups , such as methyl (CH3) and methoxy (B1213986) (OCH3), tend to decrease the cytotoxic activity. The 4-methoxy substituted compound (3g) was inactive. researchgate.net
These findings suggest that the electronic properties of the phenyl ring play a crucial role in the compound's mechanism of action. Electron-withdrawing groups may enhance the interaction of the molecule with its biological target or influence its cellular uptake and distribution.
Conformational Flexibility and its Impact on Activity
The conformational flexibility of this compound is another critical factor influencing its biological activity. The molecule is not a rigid structure and can exist in various spatial arrangements due to rotation around its single bonds. The hydrazide linkage, in particular, contributes significantly to this flexibility.
Studies on furan-based acrylohydrazides have shown that these molecules can exist in a conformational equilibrium between synperiplanar and antiperiplanar conformers around the amide bond. peerj.com The N-acylhydrazone moiety is known for its flexible skeleton, which allows it to adapt its shape to fit into the binding sites of various biological targets. researchgate.net
This conformational freedom allows the furan and phenyl rings to orient themselves in a way that maximizes favorable interactions with a receptor pocket. The ability to adopt a specific, low-energy "bioactive conformation" is often a prerequisite for high biological potency. Computational modeling and NMR studies on related furan-based arylamides have demonstrated that the interplay of intramolecular hydrogen bonding and solvent effects can influence the preferred conformation. nih.gov While a specific conformational analysis of this compound is not available, the general principles derived from similar structures suggest that its flexibility is a key aspect of its SAR, enabling it to effectively interact with its biological target.
Mechanistic Investigations of Biological Activities in Vitro and Cellular Studies
Antimicrobial Activity
Investigation of Antibacterial Mechanisms (e.g., Enzyme Inhibition, Cell Wall Synthesis Interference)
While specific studies on the antibacterial mechanism of N'-(2-phenylacetyl)furan-2-carbohydrazide are not detailed in the available literature, research on the broader class of furan-2-carboxamide derivatives provides insights into their potential modes of action. The core structure is recognized as an important scaffold for antibacterial properties. mdpi.com The efficacy of these compounds is often linked to their lipophilicity, which can be enhanced by the presence of aromatic moieties, facilitating passage through bacterial membranes. mdpi.com The carboxamide bond (–CO–NH–) is a key structural feature, known for its high resistance to hydrolysis, which is a crucial attribute in biological systems. mdpi.com
Exploration of Antifungal Action Modes
The precise antifungal mechanism for this compound has not been elucidated. However, studies on structurally related amides suggest a likely mode of action involving the fungal cell membrane. For instance, the synthetic amide 2-chloro-N-phenylacetamide has been shown to act against Aspergillus flavus by binding to ergosterol, a critical component of the fungal plasma membrane. nih.govmdpi.com This interaction disrupts membrane integrity. An additional proposed mechanism for this related amide is the potential inhibition of DNA synthesis via the inhibition of the enzyme thymidylate synthase. nih.govmdpi.com Other furan-2-carboxamide derivatives have also demonstrated notable antifungal activity against various Candida species. mdpi.com
Antitrypanosomal Activity: Elucidation of Target Pathways
There is no specific information in the reviewed literature regarding the antitrypanosomal activity or target pathways of this compound. However, studies on related compounds, specifically 5-nitro-2-furancarbohydrazides, have shown them to be an effective scaffold for antitrypanosomal agents. nih.govelectronicsandbooks.comresearchgate.net These 5-nitro derivatives were evaluated in vitro against Trypanosoma cruzi and Trypanosoma brucei, demonstrating that the general 5-nitro-2-furancarbohydrazide structure is a promising starting point for the design of new antitrypanosomal compounds. nih.govelectronicsandbooks.com The mechanism for these nitro-derivatives was suggested to be different from nitrofuran reductase activation, pointing towards other potential parasite-specific pathways. electronicsandbooks.com
Glucagon (B607659) Receptor Antagonism: Molecular Basis of Receptor Interaction
Furan-2-carbohydrazides have been identified as a class of orally active glucagon receptor (GCGR) antagonists. nih.gov The glucagon receptor is a key target in the management of type 2 diabetes, and its antagonism can help lower blood glucose levels. researchgate.netnih.gov Research starting from a hit compound within the furan-2-carbohydrazide (B108491) series led to the exploration of structure-activity relationships, particularly by modifying the acidity of a phenolic group on the molecule. nih.gov This work identified that an ortho-nitrophenol feature served as a beneficial scaffold for inhibitory activity against the glucagon receptor. nih.gov While the specific molecular interactions of this compound with the glucagon receptor have not been detailed, related hydrazide-hydrazones are known to act as non-competitive antagonists, inhibiting glucagon-induced glycogenolysis and gluconeogenesis. researchgate.net
Anti-biofilm Activity: Mechanisms of Quorum Sensing Modulation or Biofilm Matrix Disruption
A series of furan-2-carboxamides, designed as stable bioisosteres of naturally occurring furanones, have demonstrated significant anti-biofilm activity against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.govnih.gov Within a synthesized library of N-acylcarbohydrazides, the compound designated 4b was identified as the most potent derivative, achieving a 58% reduction in biofilm formation at a concentration of 50 µM. researchgate.netnih.govnih.gov
The primary mechanism of this anti-biofilm activity is the antagonism of the LasR quorum-sensing (QS) system. researchgate.netnih.govnih.gov The LasR protein is a transcriptional regulator that, upon binding its natural autoinducer, controls the expression of numerous virulence factors and genes essential for biofilm development in P. aeruginosa. researchgate.net Molecular docking studies have proposed that carbohydrazides like this compound share a similar binding mode to native ligands within the LasR receptor's binding cavity, exhibiting excellent docking scores. researchgate.netnih.gov This antagonism was further confirmed by the observed reduction in quorum sensing-regulated virulence factors, such as pyocyanin (B1662382) and proteases, following treatment with the active carbohydrazides. researchgate.netnih.govnih.gov
**Table 1: Anti-biofilm Activity of Furan-2-Carboxamide Derivatives against *P. aeruginosa***
| Compound ID | Description | Biofilm Inhibition (%) at 50 µM | Proposed Target |
|---|---|---|---|
| 4b | N-acylcarbohydrazide | 58% | LasR |
| 4a | N'-Benzoylfuran-2-carbohydrazide | ~50% | LasR |
Data sourced from studies on furan-2-carboxamide series. researchgate.netnih.gov
Anticancer Activity: Cellular and Molecular Pathways (e.g., Apoptosis Induction, Angiogenesis Inhibition, Enzyme Modulation)
Carbohydrazide (B1668358) derivatives bearing a furan (B31954) moiety have been investigated for their potential as anticancer agents. researchgate.netdergipark.org.tr While this compound itself was not explicitly detailed in the available anticancer screening results, closely related analogues were evaluated for their cytotoxic effects. A study investigating a series of furan carbohydrazides against the A549 human lung cancer cell line found that the compounds demonstrated cytotoxic activity with IC50 values ranging from 43.38 to 342.63 µM. researchgate.netdergipark.org.tr
Mechanistic studies on other related furan-based carbohydrazides provide insight into the potential cellular and molecular pathways. One study on a pyridine (B92270) carbohydrazide derivative showed that it induced cell death via an apoptotic cascade. nih.gov This pro-apoptotic effect was mediated through the intrinsic mitochondrial pathway, which was confirmed by an observed increase in the levels of the pro-apoptotic proteins p53 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound was found to cause cell cycle arrest at the G2/M phase. nih.gov Other furan-chalcone hybrids have also been shown to induce apoptosis through caspase-dependent pathways and downregulate cyclin-dependent kinase (CDK4), which is crucial for cell cycle progression. nih.gov
Table 2: Cytotoxic Activity of Selected Furan Carbohydrazide Derivatives
| Compound ID | Cell Line | Activity (IC50 in µM) |
|---|---|---|
| 3e (N'-(4-Fluoro-3-nitrobenzoyl)furan-2-carbohydrazide) | A549 (Lung Cancer) | 43.38 |
| 3c (N'-(4-Chlorobenzoyl)furan-2-carbohydrazide) | A549 (Lung Cancer) | 218.43 |
| 3a (N'-Benzoylfuran-2-carbohydrazide) | A549 (Lung Cancer) | 260.13 |
Data represents a selection of compounds from a synthesized series evaluated for anticancer activity. researchgate.netdergipark.org.tr
Interaction with Biological Macromolecules (e.g., Enzyme Inhibitors, DNA Binding, Receptor Binding)
The interaction of this compound with biological macromolecules is a critical area of research to elucidate its mechanism of action. While direct studies on this specific compound are limited, research on structurally related furan-2-carbohydrazide and phenylacetohydrazide derivatives provides significant insights into its potential as an enzyme inhibitor, its ability to bind to DNA, and its capacity for receptor binding. The unique combination of the furan ring, the hydrazide linker, and the phenylacetyl group suggests multiple possibilities for interaction with biological targets.
Enzyme Inhibition
Hydrazide derivatives are recognized for their diverse pharmacological activities, which often stem from their ability to inhibit various enzymes. For instance, some hydrazide compounds have been reported to inhibit lipoxygenase. mdpi.com The core structure of this compound, containing a hydrazide linkage, suggests it could be a candidate for enzyme inhibition. This is further supported by studies on other complex hydrazide derivatives, such as N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, which have demonstrated potent inhibitory activity against carbonic anhydrase isoforms. nih.gov Specifically, the indole-2,3-dione derivative 2h showed significant inhibition of hCA I and hCA II with Kᵢ values of 45.10 nM and 5.87 nM, respectively, and also inhibited the tumor-associated hCA XII with a Kᵢ of 7.91 nM. nih.gov While structurally distinct, these findings highlight the potential of the phenylacetamide moiety, present in this compound, to contribute to enzyme inhibitory activity.
Table 1: Carbonic Anhydrase Inhibition Data for a Related Compound
| Compound | Enzyme Target | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Indole-2,3-dione derivative 2h | hCA I | 45.10 nM | nih.gov |
| Indole-2,3-dione derivative 2h | hCA II | 5.87 nM | nih.gov |
| Indole-2,3-dione derivative 2h | hCA XII | 7.91 nM | nih.gov |
DNA Binding
The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. Research on compounds structurally similar to this compound suggests potential DNA binding capabilities. Phenylhydrazone derivatives, for example, have been identified as potentially DNA-damaging agents. nih.gov Furthermore, studies on 2-amino-N′-aroyl(het)arylhydrazides have shown that the phenyl and furyl hydrazide components can promote photosensitization and, in some cases, lead to DNA photocleavage. mdpi.com For instance, certain nitro-substituted derivatives were able to fragment DNA at a concentration of 100 μM under UV-A irradiation. mdpi.com
Transition metal complexes of furan-derived aroylhydrazones have also been investigated for their DNA interaction. Copper(II) complexes of these ligands were found to bind to calf thymus DNA and effectively cleave pBR322 plasmid DNA. researchgate.net This indicates that the furan-carbohydrazide scaffold can facilitate interactions with DNA, a property that might be retained in this compound.
Receptor Binding
Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists. nih.gov Starting from a hit compound, structure-activity relationship studies on a series of derivatives led to the discovery of potent glucagon receptor antagonists. This suggests that the furan-2-carbohydrazide core can serve as a scaffold for designing ligands that bind to specific receptors. While the effect of the 2-phenylacetyl substitution has not been directly studied in this context, it is plausible that this moiety could influence the binding affinity and selectivity for various receptors.
In a different context, studies on 2-phenylacetohydrazide (B146101) derivatives have explored their binding to serum albumin, a major transport protein in the blood. nih.gov Derivatives such as N′-benzylidene-2-phenylacetohydrazide (BPAH) and 2-phenyl-N′-3-phenylallylideneacetohydrazide (PPAH) showed the highest binding ability to Bovine Serum Albumin (BSA). nih.gov Thermodynamic analysis revealed that for most of these compounds, van der Waals' forces and hydrogen bonding played a major role in stabilizing the complex with BSA. nih.gov This demonstrates the capacity of the phenylacetohydrazide structure to interact with the binding pockets of macromolecules.
Table 2: Binding Affinity of Related Phenylacetohydrazide Derivatives to Bovine Serum Albumin (BSA)
| Compound | Binding to BSA | Predominant Interactions | Reference |
|---|---|---|---|
| N′-benzylidene-2-phenylacetohydrazide (BPAH) | High | Van der Waals' forces, Hydrogen bonding | nih.gov |
| 2-phenyl-N′-3-phenylallylideneacetohydrazide (PPAH) | High | Hydrophobic interactions | nih.gov |
| N'-(furan-2-ylmethylene)-2-phenylacetohydrazide (FMPAH) | Lower | Van der Waals' forces, Hydrogen bonding | nih.gov |
| N′-ethylidene-2-phenylacetohydrazide (EPAH) | Lower | Van der Waals' forces, Hydrogen bonding | nih.gov |
| N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) | Lower | Van der Waals' forces, Hydrogen bonding | nih.gov |
Future Research and Academic Applications of this compound
The unique structural features of this compound, which combine a furan ring with a hydrazide linker and a phenylacetyl group, position it as a compound of significant interest for future academic research. Investigations are moving towards creating more specific and potent analogues, leveraging advanced computational tools, and exploring its potential in complex therapeutic strategies and as a foundational tool for chemical biology.
Q & A
Q. What are the optimal synthetic routes for N'-(2-phenylacetyl)furan-2-carbohydrazide, and how do reaction conditions influence yield and purity?
The synthesis typically involves a condensation reaction between furan-2-carbaldehyde derivatives and phenylacetyl hydrazide. Key factors include:
- Solvent choice : Ethanol or dioxane is preferred due to their polarity and ability to stabilize intermediates .
- Catalysts : Acidic conditions (e.g., acetic acid) accelerate hydrazone bond formation .
- Reflux duration : Extended heating (3–6 hours) ensures complete conversion, as monitored by TLC . Yields range from 53% to 80%, with purity confirmed via recrystallization in ethanol .
Q. How can the structural conformation of this compound be rigorously validated?
Multi-technique characterization is essential:
- X-ray crystallography : Resolves bond lengths/angles and confirms non-centrosymmetric packing (e.g., orthorhombic P212121 space group) .
- NMR spectroscopy : Distinguishes hydrazone proton signals (δ 11.8–12.0 ppm for NH) and furan ring protons (δ 6.7–7.5 ppm) .
- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 280–345 for analogous compounds) .
Q. What stability challenges arise during storage or handling of this compound?
- Hydrolysis susceptibility : The hydrazide group may degrade under prolonged exposure to moisture, necessitating anhydrous storage .
- Thermal stability : DSC/TGA data for similar compounds show decomposition above 250°C, suggesting stability at room temperature .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) studies reveal:
- HOMO-LUMO gaps : ~3.5–4.0 eV, indicating moderate reactivity and potential for charge-transfer interactions .
- Molecular electrostatic potential (MEP) : Negative charge localization on carbonyl oxygen and furan ring, suggesting nucleophilic attack sites .
- Hyperpolarizability (β) : Values >58× urea highlight nonlinear optical (NLO) applications .
Q. What mechanistic insights explain its biological activity (e.g., anticancer or antimicrobial effects)?
- Apoptosis induction : Chalcone-derived analogs disrupt mitochondrial membrane potential in A549 lung carcinoma cells, activating caspase-3 .
- Reactive oxygen species (ROS) modulation : Hydrazone linkages may chelate metal ions, enhancing oxidative stress in microbial pathogens .
- Structure-activity relationships (SAR) : Substituents like chloro or methoxy groups on the phenyl ring improve bioactivity by enhancing lipophilicity .
Q. How can crystallographic data resolve contradictions in reported structural conformations?
- SHELX refinement : Use SHELXL for high-resolution data to address discrepancies in bond angles or torsional parameters .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain polymorphic variations .
Q. What strategies optimize This compound derivatives for targeted drug delivery?
- Prodrug functionalization : Introduce tert-butoxy groups to enhance lipophilicity and blood-brain barrier penetration .
- Metal complexation : Binuclear Cu(II) or Zn(II) complexes improve stability and DNA-binding affinity .
Methodological Recommendations
- Crystallization : Slow evaporation from DMF/ethanol yields single crystals suitable for SC-XRD .
- Biological assays : Use MTT protocols for cytotoxicity screening and ROS probes for mechanistic studies .
- Data validation : Cross-reference experimental FT-IR (e.g., C=O stretch at 1670–1690 cm⁻¹) with computational spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
